molecular formula C8H10FNO B1531479 2-(6-Fluoropyridin-3-yl)propan-2-ol CAS No. 848841-57-6

2-(6-Fluoropyridin-3-yl)propan-2-ol

Cat. No.: B1531479
CAS No.: 848841-57-6
M. Wt: 155.17 g/mol
InChI Key: KUADCUGOGQASNR-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)propan-2-ol is a fluorinated organic compound characterized by a pyridine ring substituted with a fluorine atom at the 6-position and a propan-2-ol group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: The compound can be synthesized by direct fluorination of pyridine derivatives using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

  • Baltz-Schiemann Reaction: This method involves the diazotization of an amino pyridine followed by fluorination to introduce the fluorine atom at the desired position.

  • Grignard Reaction: A Grignard reagent derived from 6-fluoropyridine can be reacted with acetone to form the target compound.

Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure safety and yield optimization. Continuous flow reactors and advanced fluorination techniques are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-(6-Fluoropyridin-3-yl)propanone, 2-(6-Fluoropyridin-3-yl)propionic acid.

  • Reduction Products: 2-(6-Fluoropyridin-3-yl)propan-1-amine, this compound.

  • Substitution Products: Various fluorinated pyridine derivatives.

Scientific Research Applications

2-(6-Fluoropyridin-3-yl)propan-2-ol finds applications in:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of advanced materials and fluorinated chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable tool in medicinal chemistry and drug design.

Comparison with Similar Compounds

  • 2-(6-Fluoropyridin-3-yl)acetaldehyde

  • 2-(6-Fluoropyridin-3-yl)methanol

  • 2-(6-Fluoropyridin-3-yl)propanone

Uniqueness: 2-(6-Fluoropyridin-3-yl)propan-2-ol stands out due to its unique structural features and reactivity profile, making it a versatile compound in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and diverse applications make it a valuable compound for further exploration and development.

Properties

IUPAC Name

2-(6-fluoropyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUADCUGOGQASNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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